3-Bromopropanamide
Overview
Description
Synthesis Analysis
3-Bromopropanamide can be synthesized through reactions involving bromopropanamides with primary, secondary, or tertiary amines, resulting in a variety of amide derivatives. These reactions can occur in the presence of silver oxide (Ag2O) to promote the formation of optically active amine derivatives or high diastereomeric excess of dimeric derivatives, which are ascertainable by X-ray analysis (D'angeli et al., 1991). Furthermore, 3-bromopropanamides can react with potassium enolates of β-dicarbonyl compounds to yield heterocyclic compounds through C-C or C-O alkylation reactions, demonstrating partial diastereoselectivity in the presence of silver promoters (Marchetti, 2003).
Molecular Structure Analysis
The molecular structure of 3-bromopropanamide derivatives has been elucidated through spectroscopic methods and X-ray crystallography. For example, antipyrine derivatives containing 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide have been characterized, revealing the presence of N–H⋯O and C–H⋯O hydrogen bonds, along with C–H⋯π and lone pair⋯π contacts stabilizing the crystal packing. Hirshfeld surface analysis and DFT calculations have further analyzed their solid-state structures, indicating a significant role of electrostatic energy contributions in molecular stabilization (Saeed et al., 2020).
Chemical Reactions and Properties
3-Bromopropanamide and its derivatives undergo various chemical reactions, forming a wide range of organic compounds. These reactions include the synthesis of oxazine, thiazine, and quinoxaline derivatives from 3-aryl-2-bromopropanoic acids and their esters, showcasing the versatility of 3-bromopropanamide as a precursor for synthesizing heterocyclic compounds containing arylmethyl substituents (Pokhodylo et al., 2021).
Scientific Research Applications
- Chemical Formula : 3-Bromopropanamide has the chemical formula C3H6BrNO .
- Molecular Weight : Its molecular weight is 151.990 .
- CAS Registry Number : The CAS Registry Number for 3-Bromopropanamide is 6320-96-3 .
- Physical Properties : It has a boiling point of 303.1 ℃ at 760 mmHg and a melting point of 113 ℃. Its density is 1.651 g/cm3 .
Safety And Hazards
properties
IUPAC Name |
3-bromopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIVLAVBOICUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283596 | |
Record name | 3-Bromopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopropanamide | |
CAS RN |
6320-96-3 | |
Record name | 6320-96-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromopropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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